molecular formula C9H6FNO2 B6594186 3-fluoro-1H-indole-2-carboxylic acid CAS No. 942433-63-8

3-fluoro-1H-indole-2-carboxylic acid

Cat. No. B6594186
CAS RN: 942433-63-8
M. Wt: 179.15 g/mol
InChI Key: NBRNUWKLKQQDQS-UHFFFAOYSA-N
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Description

3-Fluoro-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H6FNO2 . It has an average mass of 179.148 Da and a monoisotopic mass of 179.038254 Da .


Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indole derivatives play essential roles in pharmaceutical studies . By reviewing the synthetic methods, it was found that BOP, EDCI, HOBt, and TBTU activate the carbonyl group and convert the indole carboxylic acid to indole carboxamide .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C9H6FNO2 . It has an average mass of 179.148 Da and a monoisotopic mass of 179.038254 Da .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Rearrangement Reactions : Research highlights an unusual DAST-mediated rearrangement reaction involving the indole nucleus, demonstrating the chemical reactivity and transformation potential of compounds like 3-fluoro-1H-indole-2-carboxylic acid (Hallett et al., 2000).
  • Fluoroacetylation of Indoles : A study reports a simple and efficient protocol for fluoroacetylation of indoles using fluorinated acetic acids, a process relevant to the synthesis of diverse fluoromethyl indol-3-yl ketones (Yao et al., 2016).
  • Synthesis of Anticancer Compounds : Indole-carboxylic acids derivatives have been synthesized for evaluating anticancer activities, highlighting their potential in therapeutic applications (Kryshchyshyn-Dylevych et al., 2020).

Photophysical and Biological Properties

  • Photophysical Studies : Research on new fluorescent indole derivatives synthesized from β-bromodehydroamino acids showcases the photophysical properties of these compounds, indicating their potential as fluorescent probes (Pereira et al., 2010).
  • Antibacterial and Antifungal Activities : Indole-2-carboxylic acid derivatives have been synthesized and screened for antibacterial and antifungal activities, comparing favorably with standard drugs (Raju et al., 2015).

Synthesis and Catalysis

  • Aminofluorination : A gold-catalyzed aminocylization/fluorination method has been developed for synthesizing 3,3-difluoro-2-substituted-3H-indoles, highlighting a novel approach in compound synthesis (Arcadi et al., 2013).
  • Carboxylation with CO2 : A method for preparing indole-3-carboxylic acids through direct carboxylation with CO2 under basic conditions has been discovered, demonstrating an environmentally friendly synthesis route (Yoo et al., 2012).

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

3-fluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-7-5-3-1-2-4-6(5)11-8(7)9(12)13/h1-4,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRNUWKLKQQDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00709046
Record name 3-Fluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00709046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

942433-63-8
Record name 3-Fluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00709046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-1H-indole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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